
4-(Piperidin-4-YL)benzoic acid hydrochloride
Description
4-(Piperidin-4-yl)benzoic acid hydrochloride (CAS: 149353-84-4) is a piperidine derivative characterized by a benzoic acid moiety directly attached to the piperidine ring at the 4-position. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.71 g/mol . The compound is typically stored under inert atmospheric conditions at room temperature and is utilized in pharmaceutical research, particularly as a building block for drug discovery. Its structural features, including the aromatic carboxylic acid and the basic piperidine nitrogen, make it a versatile intermediate for synthesizing bioactive molecules.
Properties
IUPAC Name |
4-piperidin-4-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWYZHFWAUQTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598550 | |
Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-84-4 | |
Record name | 4-(Piperidin-4-yl)benzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(Piperidin-4-yl)benzoic acid hydrochloride involves several steps. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid-binding agent and a chlorate . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like sodium hypochlorite, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and benzoic acid derivatives.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Role as an Intermediate : This compound is crucial in synthesizing various pharmaceuticals, especially analgesics and anti-inflammatory drugs. Its structure allows for modifications that enhance therapeutic efficacy .
2. Neuroscience Research
- Neurotransmitter Studies : It aids in understanding neurotransmitter systems, providing insights into potential treatments for neurological disorders. Researchers utilize this compound to investigate mechanisms of action for various neurological drugs .
3. Drug Delivery Systems
- Enhancing Bioavailability : The compound can be incorporated into drug delivery formulations, improving the solubility and bioavailability of poorly soluble drugs. This characteristic is vital for developing effective therapeutic agents .
4. Chemical Synthesis
- Versatile Building Block : It serves as a building block in organic synthesis, enabling chemists to create complex molecules efficiently. Its reactivity allows for various chemical transformations .
5. Biological Activity Studies
- Investigating Cellular Processes : Researchers utilize this compound to study its effects on cellular processes, aiding in the discovery of new therapeutic targets .
Research has demonstrated that 4-(Piperidin-4-YL)benzoic acid hydrochloride possesses significant biological activities:
Anticancer Activity
- Mechanism of Action : It induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins. For example, it promotes cytochrome c release from mitochondria, leading to cell death.
Cell Line | IC Value (µM) | Effect |
---|---|---|
MCF-7 | 1.59 | Induces apoptosis |
A549 | 0.81 | Cytotoxic effect |
Antibacterial Activity
- Activity Spectrum : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 9.7 |
Escherichia coli | 256 |
Anti-inflammatory Effects
- Inflammatory Pathways : It inhibits pro-inflammatory cytokines and downregulates NF-kB signaling pathways, indicating potential applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- In Vivo Studies : Animal models have shown that treatment with this compound significantly reduces tumor size in xenograft models, suggesting its potential as an oncology therapeutic agent.
- Combination Therapies : Research indicates that combining this compound with existing chemotherapy agents may enhance efficacy and reduce resistance in cancer treatment.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)benzoic acid hydrochloride involves its use as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation by the proteasome . The piperidine moiety in the compound helps in the formation of a ternary complex, optimizing the orientation and interaction between the target protein and the E3 ligase .
Comparison with Similar Compounds
Key Observations :
- Functional Group Modifications : Esterification of the carboxylic acid (e.g., methyl ester derivatives) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Linker Variations : Ether-linked derivatives (e.g., 4-(4-piperidinyloxy)benzoic acid hydrochloride) introduce flexibility and polarity, influencing solubility and metabolic stability .
Physicochemical Properties
- In contrast, methyl esters (e.g., Methyl 4-(piperidin-4-yl)benzoate hydrochloride) are more lipophilic .
- Stability : The hydrochloride salt form enhances stability under ambient conditions compared to free bases. Derivatives with bulky substituents (e.g., t-Boc in 9c from ) show improved thermal stability .
Biological Activity
4-(Piperidin-4-YL)benzoic acid hydrochloride, a compound with the chemical formula CHClNO, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings regarding its biological properties, including anticancer, antibacterial, and anti-inflammatory effects.
Chemical Structure
The structure of this compound features a piperidine ring attached to a benzoic acid moiety. This structural configuration is crucial for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, it promotes the release of cytochrome c from mitochondria, leading to caspase-3 activation and subsequent cell death .
- Cell Lines Tested : The compound demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC values reported as low as 1.59 µM in some cases .
Cell Line | IC Value (µM) | Effect |
---|---|---|
MCF-7 | 1.59 | Induces apoptosis |
A549 | 0.81 | Cytotoxic effect |
2. Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 9.7 |
Escherichia coli | 256 |
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated as well:
- Inflammatory Pathways : It has been noted to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The mechanism involves downregulation of NF-kB signaling pathways, which are critical in inflammation .
Case Studies
Several case studies have provided insight into the therapeutic applications of this compound:
- In Vivo Studies : Animal models have demonstrated that treatment with this compound can significantly reduce tumor size in xenograft models, indicating its potential as a therapeutic agent in oncology .
- Combination Therapies : Research has suggested that combining this compound with existing chemotherapy agents may enhance efficacy and reduce resistance in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for 4-(Piperidin-4-YL)benzoic acid hydrochloride, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a benzoic acid precursor. For example, reacting 4-piperidinyloxybenzoic acid with hydrochloric acid under reflux conditions can yield the hydrochloride salt . Key parameters include:
- Stoichiometry : Precise molar ratios of reactants to avoid side products.
- Temperature : Controlled heating (e.g., 80–100°C) to optimize reaction kinetics.
- Purification : Recrystallization from ethanol/water mixtures to isolate high-purity crystals .
Intermediate characterization via thin-layer chromatography (TLC) ensures reaction progression.
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the piperidine ring’s proton environment and benzoic acid moiety .
- Infrared Spectroscopy (IR) : Validate functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, piperidine N-H bend) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
- Melting Point Analysis : Sharp decomposition at 175–180°C indicates purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
- Storage : In airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can SHELX software be utilized to determine the crystal structure of this compound, and what challenges may arise during refinement?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. SHELXS (for structure solution) and SHELXL (for refinement) are critical .
- Challenges :
- Disorder : The piperidine ring may exhibit positional disorder; apply restraints to occupancy factors .
- Hydrogen Bonding : Use DFIX commands to model H-bonding between the hydrochloride ion and carboxylic group .
- Validation : Check R-factor convergence (<5%) and CCDC deposition for reproducibility .
Q. What computational strategies are effective in modeling the receptor-binding interactions of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the compound’s SMILES string (e.g., C1CNCCC1CC(=O)O.Cl ) from PubChem . Protonate the piperidine nitrogen at physiological pH for accurate ligand-receptor binding .
- Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., SSAO) using AMBER or GROMACS to assess binding stability .
Q. How does the protonation state of the piperidine ring in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- pH-Dependent Reactivity : At acidic pH, the piperidine nitrogen is protonated, reducing nucleophilicity. Deprotonation (e.g., using NaHCO3) enhances nucleophilic attack on electrophiles like alkyl halides .
- Steric Effects : The benzoic acid group introduces steric hindrance, favoring SN2 over SN1 mechanisms. Monitor reaction progress via 1H NMR .
Q. What experimental approaches can elucidate the degradation pathways of this compound under accelerated stability conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (40–60°C), UV light, and humidity (75% RH) for 4–8 weeks .
- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., decarboxylated derivatives or piperidine ring oxidation) .
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .
Q. How to resolve contradictory data in the biological activity assays of this compound, particularly regarding enzyme inhibition specificity?
- Methodological Answer :
- Control Experiments : Compare activity against wild-type vs. knockout enzyme models (e.g., SSAO) to confirm target specificity .
- Dose-Response Curves : Determine IC50 values across multiple replicates to assess reproducibility. Use positive controls (e.g., semicarbazide for SSAO inhibition) .
- Off-Target Screening : Employ kinase profiling panels to rule out nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.